1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone
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Overview
Description
1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a bromine atom and a methoxy group attached to a thiophene ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone typically involves the bromination of 5-methoxy-2-thiophenecarboxylic acid, followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and aluminum chloride (AlCl3) as the catalyst for the acylation step. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone depends on its interaction with molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme function or cell membrane integrity. The specific molecular targets and pathways involved can vary based on the biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-5-methoxy-2-thienyl)ethanol: Similar structure with an ethanol group instead of an ethanone group.
3-(4-Bromo-5-methoxy-2-thienyl)-2,2-dimethyl-1-propanol: Contains a propanol group with additional methyl groups.
1-(4-Bromo-5-methoxy-2-thienyl)-N-hydroxymethanamine: Features an N-hydroxymethanamine group.
Uniqueness
1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom and methoxy group on the thiophene ring, along with the ethanone group, allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromo-5-methoxythiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4(9)6-3-5(8)7(10-2)11-6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPQIIAZSSZKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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